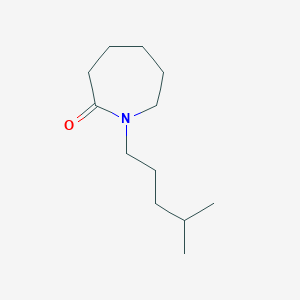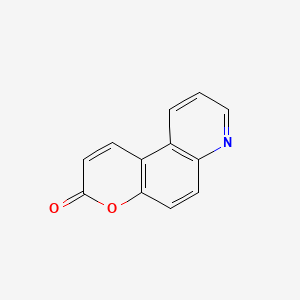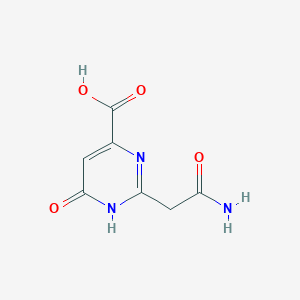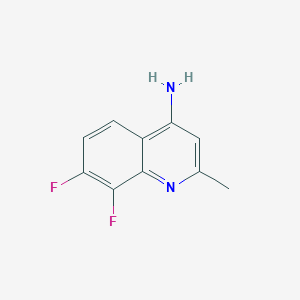
1-(4-Methylpentyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpentyl)azepan-2-one is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure This compound is part of the azepane family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpentyl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylpentylamine with a suitable lactam precursor under acidic or basic conditions. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpentyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, amines, and various substituted azepane derivatives .
Scientific Research Applications
1-(4-Methylpentyl)azepan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpentyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Azepane: The parent compound of the azepane family, known for its basic structure and reactivity.
1-(4-Methylbenzoyl)azepan-2-one: A derivative with a benzoyl group, showing different chemical and biological properties.
1-Dodecylazacycloheptan-2-one: An analogue used as a penetration enhancer in pharmaceutical formulations.
Uniqueness: 1-(4-Methylpentyl)azepan-2-one stands out due to the presence of the 4-methylpentyl group, which enhances its lipophilicity and potential biological activity. This unique structural feature makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88606-98-8 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(4-methylpentyl)azepan-2-one |
InChI |
InChI=1S/C12H23NO/c1-11(2)7-6-10-13-9-5-3-4-8-12(13)14/h11H,3-10H2,1-2H3 |
InChI Key |
SQTCTYHSJHUSPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1CCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)





![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)


![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
